molecular formula C14H20N2O3 B6628844 N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide

N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide

Cat. No.: B6628844
M. Wt: 264.32 g/mol
InChI Key: CEFSGSZVSSUJBH-UHFFFAOYSA-N
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Description

“N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyridine ring, an oxopyridine moiety, and an oxan-2-ylmethyl group.

Properties

IUPAC Name

N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-7-6-11(9-13(15)17)14(18)16(2)10-12-5-3-4-8-19-12/h6-7,9,12H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFSGSZVSSUJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N(C)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, oxan-2-ylmethyl compounds, and carboxamide precursors. Common synthetic routes may involve:

    N-alkylation: Introduction of the oxan-2-ylmethyl group to the pyridine ring.

    Amidation: Formation of the carboxamide group through reaction with amines or amides.

    Oxidation/Reduction: Adjusting the oxidation state of the pyridine ring to form the oxopyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods (e.g., chromatography) are commonly employed.

Chemical Reactions Analysis

Types of Reactions

“N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxopyridine to pyridine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which “N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interactions: Binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide
  • N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-3-carboxamide

Uniqueness

“N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide” is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

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